4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride
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Overview
Description
4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride is a chemical compound belonging to the phenothiazine class. It is commonly known for its use in the pharmaceutical industry, particularly as an antipsychotic agent. This compound is a derivative of phenothiazine and has a molecular formula of C17H19ClN2S·HCl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride typically involves the chlorination of phenothiazine followed by the alkylation of the resulting chlorophenothiazine with 3-dimethylaminopropyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine structure.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Primarily used as an antipsychotic agent for the treatment of schizophrenia and other psychotic disorders.
Mechanism of Action
The mechanism of action of 4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a dopamine antagonist, blocking the D2 receptors, which helps in reducing psychotic symptoms. Additionally, it has sedative and antiemetic effects due to its action on other neurotransmitter systems, including histamine and serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine with a similar structure but different pharmacological profile.
Fluphenazine: A more potent phenothiazine derivative used in the treatment of psychotic disorders
Uniqueness
4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its balance of antipsychotic efficacy and side effect profile makes it a valuable compound in the treatment of various psychiatric conditions .
Properties
Molecular Formula |
C17H20Cl2N2S |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
3-(4-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)11-6-12-20-14-8-3-4-10-16(14)21-17-13(18)7-5-9-15(17)20;/h3-5,7-10H,6,11-12H2,1-2H3;1H |
InChI Key |
KJOMWDZNGCFKIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C(=CC=C2)Cl)SC3=CC=CC=C31.Cl |
Origin of Product |
United States |
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